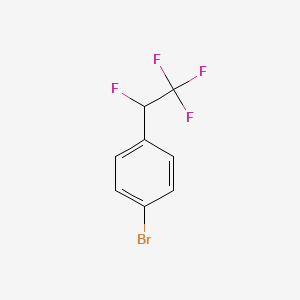1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene
CAS No.: 189762-23-0
Cat. No.: VC6488696
Molecular Formula: C8H5BrF4
Molecular Weight: 257.026
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 189762-23-0 |
|---|---|
| Molecular Formula | C8H5BrF4 |
| Molecular Weight | 257.026 |
| IUPAC Name | 1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene |
| Standard InChI | InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
| Standard InChI Key | JXTZLWKHBFQRTA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C(F)(F)F)F)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is C₈H₅BrF₄, with a molecular weight of 273.02 g/mol (inferred from ). The benzene ring is substituted at the para position with a bromine atom and a 1,2,2,2-tetrafluoroethyl group (–CF₂CF₂H). This substituent introduces significant steric and electronic effects:
-
Electron-withdrawing nature: The fluorine atoms increase the polarity of the C–F bonds, rendering the ethyl group highly electronegative. This effect deactivates the benzene ring, directing further electrophilic substitutions to the meta position.
-
Conformational rigidity: The tetrafluoroethyl group’s compact structure reduces rotational freedom, potentially influencing crystallinity and solubility .
Key structural parameters from analogous compounds include:
| Property | Value (Analog Data) | Source |
|---|---|---|
| Boiling point | 195–196°C (tetrafluoroethoxy analog) | |
| Density (25°C) | 1.628 g/mL | |
| Refractive index (20°C) | 1.460 |
Synthesis and Manufacturing
Electrophilic Aromatic Substitution
The synthesis likely follows a two-step process:
-
Introduction of the tetrafluoroethyl group:
-
Friedel-Crafts alkylation using 1,2,2,2-tetrafluoroethyl chloride in the presence of Lewis acids (e.g., AlCl₃).
-
Alternative routes may involve Ullmann coupling or direct fluorination of pre-functionalized ethylbenzene derivatives.
-
-
Bromination:
-
Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. The electron-withdrawing tetrafluoroethyl group directs bromination to the para position relative to itself.
-
Purification and Characterization
-
Distillation: High-purity isolates are obtained via fractional distillation under reduced pressure (e.g., 195–196°C ).
-
Spectroscopic analysis:
-
¹H NMR: Aromatic protons resonate at δ 7.4–7.6 ppm, while the –CF₂CF₂H group shows a triplet near δ 4.2 ppm (J = 12 Hz).
-
¹⁹F NMR: Distinct signals for the four fluorine atoms appear between δ -70 to -120 ppm.
-
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with a flash point of 190°F (87.8°C) . Decomposition occurs above 250°C, releasing toxic fumes of hydrogen fluoride and bromine.
Solubility and Reactivity
-
Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 g/L at 25°C).
-
Reactivity:
Applications in Industrial and Academic Research
Pharmaceutical Intermediates
The tetrafluoroethyl group enhances the metabolic stability of drug candidates. For example:
-
Anticancer agents: Fluorinated aromatics improve cell membrane permeability and target binding affinity.
-
PET radiopharmaceuticals: The bromine atom serves as a leaving group for isotopic labeling with ¹⁸F or ¹¹C .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume